6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions
Purine Core Synthesis: The purine core can be synthesized via the condensation of formamide derivatives with amines under acidic conditions.
Imidazole Ring Formation: The imidazole ring is introduced through cyclization reactions involving diamines and carbonyl compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the aromatic ring can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorinating agents (e.g., thionyl chloride), methylating agents (e.g., methyl iodide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated compounds.
Scientific Research Applications
Chemistry
In chemistry, 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The purine core is a common motif in many biologically active molecules, including antiviral and anticancer agents.
Industry
Industrially, this compound can be used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. The purine and imidazole rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurine: Lacks the imidazole ring, which may affect its binding properties and biological activity.
4,7,8-Trimethylpurino[7,8-a]imidazole-1,3-dione: Lacks the chloro and methyl substituents on the phenyl ring, potentially altering its reactivity and applications.
Uniqueness
6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of functional groups and ring structures
Properties
IUPAC Name |
6-(5-chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-8-5-6-11(18)7-12(8)22-9(2)10(3)23-13-14(19-16(22)23)21(4)17(25)20-15(13)24/h5-7H,1-4H3,(H,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXKIYFYYXEBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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